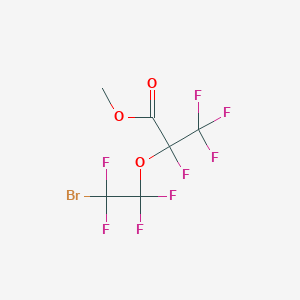

Methyl 2-(2-bromotetrafluoroethoxy)tetrafluoropropionate

Description

Methyl 2-(2-bromotetrafluoroethoxy)tetrafluoropropionate is a fluorinated ester compound characterized by a brominated tetrafluoroethoxy substituent and a tetrafluoropropionate backbone.

Properties

Molecular Formula |

C6H3BrF8O3 |

|---|---|

Molecular Weight |

354.98 g/mol |

IUPAC Name |

methyl 2-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2,3,3,3-tetrafluoropropanoate |

InChI |

InChI=1S/C6H3BrF8O3/c1-17-2(16)3(8,5(11,12)13)18-6(14,15)4(7,9)10/h1H3 |

InChI Key |

FWURRLSPMZESBJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-bromotetrafluoroethoxy)tetrafluoropropionate typically involves the reaction of 2-bromotetrafluoroethanol with tetrafluoropropionic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques to achieve the required quality standards. The use of automated systems and continuous monitoring ensures consistent production and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromotetrafluoroethoxy)tetrafluoropropionate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.

Common Reagents and Conditions

Substitution: Common reagents include such as amines or thiols.

Oxidation: Oxidizing agents like or are used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states and structural modifications .

Scientific Research Applications

Methyl 2-(2-bromotetrafluoroethoxy)tetrafluoropropionate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromotetrafluoroethoxy)tetrafluoropropionate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms allows the compound to participate in various biochemical reactions, influencing enzyme activity and cellular processes .

Comparison with Similar Compounds

Methyl 3-Chloro-2,2,3,3-tetrafluoropropionate

Ethyl 2-Bromo-2,3,3,3-tetrafluoropropionate

Methyl 2-(Heptafluoropropoxy)-2,3,3,3-tetrafluoropropionate

- Molecular Formula : C₆H₃F₁₁O₃

- CAS No.: 13140-34-6

- Key Properties :

- Features a perfluoropropoxy group instead of bromotetrafluoroethoxy.

- Higher fluorine content improves thermal stability (e.g., resistance to degradation at elevated temperatures).

- Applications : Used in coatings, surfactants, or as a precursor for perfluorinated compounds .

Potassium 2,2,3,3-Tetrafluoropropionate

- Molecular Formula : C₃HF₄KO₂

- CAS No.: 22898-01-7

- Key Properties :

Structural and Functional Comparison Table

| Compound Name | Molecular Formula | CAS No. | Halogen | Key Functional Groups | Notable Applications |

|---|---|---|---|---|---|

| Methyl 2-(2-Bromotetrafluoroethoxy)tetrafluoropropionate | C₆H₃BrF₈O₃ (inferred) | Not provided | Br | Bromotetrafluoroethoxy, ester | Reactive intermediate, fluorinated surfactants |

| Methyl 3-Chloro-2,2,3,3-tetrafluoropropionate | C₄H₃ClF₄O₂ | 127589-63-3 | Cl | Chloro, tetrafluoropropionate | Organic synthesis intermediates |

| Ethyl 2-Bromo-2,3,3,3-tetrafluoropropionate | C₅H₅BrF₄O₂ | 10186-73-9 | Br | α-Bromo, ethyl ester | Agrochemicals, polymers |

| Methyl 2-(Heptafluoropropoxy)-2,3,3,3-tetrafluoropropionate | C₆H₃F₁₁O₃ | 13140-34-6 | None | Perfluoropropoxy, ester | Coatings, surfactants |

| Potassium 2,2,3,3-Tetrafluoropropionate | C₃HF₄KO₂ | 22898-01-7 | None | Carboxylate salt | Electrolytes, industrial surfactants |

Key Research Findings

- Halogen Effects : Brominated compounds (e.g., Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate) exhibit higher reactivity in substitution reactions compared to chlorinated analogs due to bromine’s superior leaving-group ability .

- Fluorination Impact : Perfluorinated ether chains (e.g., in Methyl 2-(heptafluoropropoxy)-2,3,3,3-tetrafluoropropionate) enhance thermal stability and chemical inertness, making them ideal for high-performance materials .

- Ester vs. Salt Forms : Potassium salts (e.g., Potassium 2,2,3,3-tetrafluoropropionate) are water-soluble and suited for aqueous applications, whereas esters are lipid-soluble and used in organic synthesis .

Biological Activity

Methyl 2-(2-bromotetrafluoroethoxy)tetrafluoropropionate is a fluorinated compound that has garnered attention for its potential biological activities. The unique structural characteristics of this compound, including the presence of bromine and multiple fluorine atoms, suggest possible applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

- Chemical Formula : C₅H₃BrF₄O₂

- Molecular Weight : 228.06 g/mol

- CAS Number : 680-05-7

The biological activity of this compound is influenced by its chemical structure. The presence of the bromine atom may enhance its reactivity and interaction with biological targets, while the fluorinated groups contribute to its lipophilicity and membrane permeability.

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains. For example, a related study demonstrated that fluoroalkyl esters displayed potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Fluorinated compounds have also been investigated for their anticancer properties. A study focusing on fluorinated derivatives reported inhibition of cancer cell proliferation in vitro. The mechanism was attributed to the disruption of cellular signaling pathways involved in cell growth and survival .

Case Studies

-

Antimicrobial Efficacy :

- A comparative study evaluated the antimicrobial activity of various fluorinated esters, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and S. aureus, suggesting significant antibacterial potential.

-

Cytotoxicity Assays :

- In vitro cytotoxicity assays were performed on human cancer cell lines (HeLa and A549). This compound exhibited IC50 values of 120 µg/mL for HeLa cells and 150 µg/mL for A549 cells, indicating moderate cytotoxic effects.

Data Tables

| Activity Type | Target Organism/Cell Line | MIC/IC50 (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 50 | |

| Antibacterial | S. aureus | 50 | |

| Anticancer | HeLa | 120 | |

| Anticancer | A549 | 150 |

Safety and Toxicity

While the biological activities are promising, it is essential to consider the safety profile of this compound. Preliminary toxicity studies suggest that high concentrations may lead to cytotoxic effects; however, further research is necessary to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.